N,3,4-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,4-Trimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with three methyl groups at the N, 3, and 4 positions
Mechanism of Action
Target of Action
N,3,4-Trimethylbenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides are typically enzymes involved in critical biochemical pathways.
Mode of Action
Sulfonamides generally work by inhibiting the function of their target enzymes, disrupting the biochemical pathways in which these enzymes play a role .
Biochemical Pathways
Sulfonamides are known to interfere with various biochemical pathways, including those involved in diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The inhibition of target enzymes by sulfonamides can disrupt critical biochemical pathways, potentially leading to various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-trimethylbenzenesulfonamide typically involves the sulfonation of 3,4-dimethylbenzenamine (xylidine) with chlorosulfonic acid, followed by neutralization with ammonia or an amine. The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,3,4-Trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N,3,4-Trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- N,N,4-Trimethylbenzenesulfonamide
- 4-Bromo-N,N,3-trimethylbenzenesulfonamide
- N,N-Dimethyl-4-bromo-3-methylbenzenesulfonamide
Comparison: N,3,4-Trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)13(11,12)10-3/h4-6,10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWTWNQQBBLDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322185 |
Source
|
Record name | N,3,4-trimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7467-14-3 |
Source
|
Record name | NSC400650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,3,4-trimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.